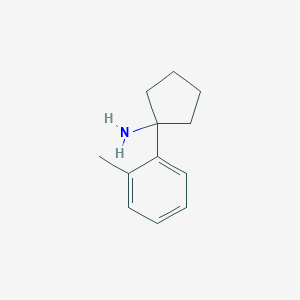
1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride is a chemical compound that features a bromophenyl group attached to a difluoropropan-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and difluoromethylamine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with difluoromethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropan-2-amine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-1,1-difluoropropan-2-amine hydrochloride
- 1-(4-Fluorophenyl)-1,1-difluoropropan-2-amine hydrochloride
- 1-(4-Methylphenyl)-1,1-difluoropropan-2-amine hydrochloride
Comparison: 1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric properties, potentially leading to different biological activities and synthetic applications.
Propiedades
Fórmula molecular |
C9H11BrClF2N |
|---|---|
Peso molecular |
286.54 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-1,1-difluoropropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrF2N.ClH/c1-6(13)9(11,12)7-2-4-8(10)5-3-7;/h2-6H,13H2,1H3;1H |
Clave InChI |
ALMHXOGKAKCKPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)Br)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740451.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740471.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740480.png)


![1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740487.png)

![2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11740505.png)
amine](/img/structure/B11740509.png)
![1-[Bis(1-hydroxybutyl)amino]butan-1-ol](/img/structure/B11740514.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740519.png)
